Product packaging for Berubicin Hydrochloride(Cat. No.:CAS No. 293736-67-1)

Berubicin Hydrochloride

Cat. No.: B1684227
CAS No.: 293736-67-1
M. Wt: 670.1 g/mol
InChI Key: GPMIHHFZKBVWAZ-LMMKTYIZSA-N
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Description

Classification within Chemical Compound Classes

RTA 744 is categorized within specific classes of chemical compounds based on its structure and origin. cancer.govmedkoo.com

Anthracycline Derivatives

RTA 744 is classified as an anthracycline derivative. cancer.govmedkoo.com Anthracyclines are a class of drugs known for their potent cytotoxic activity, widely utilized in cancer chemotherapy. cancer.govmedkoo.comsec.govdrugbank.com These compounds typically exert their effects by intercalating into DNA and interfering with the activity of topoisomerase II. cancer.govmedkoo.comgoogle.comdrugbank.com This interference disrupts DNA replication and repair, ultimately inhibiting the synthesis of DNA, RNA, and proteins, leading to cell death. cancer.govmedkoo.comgoogle.com

Doxorubicin (B1662922) Analogues

More specifically, RTA 744 is described as a synthetic analogue of doxorubicin hydrochloride. cancer.govmedkoo.comsec.govmedchemexpress.commedpath.com Doxorubicin is a well-characterized cytotoxic anthracycline isolated from Streptomyces peucetius var. caesius. sec.gov RTA 744 shares a similar chemical structure and mechanism of action with doxorubicin, primarily acting as a topoisomerase II inhibitor. cancer.govmedkoo.comsec.govdrugbank.com However, a key structural difference lies in the sugar moiety, where berubicin (B1242145) (the free base of RTA 744) is identified as a 4'-O-benzyldoxorubicin. aacrjournals.orgmedchemexpress.comacs.org This modification is significant in its pharmacological profile.

Research Trajectory and Rationale

The research into RTA 744 has been driven by the limitations of existing anthracycline therapies, particularly their inability to effectively treat brain cancers. medkoo.comdrugbank.com

Evolution as a Modified Anthracycline for Central Nervous System Targeting

The primary rationale behind the development of RTA 744 was to create an anthracycline capable of crossing the blood-brain barrier (BBB) in therapeutically significant amounts. cancer.govmedkoo.comgoogle.comdrugbank.comaacrjournals.org Unlike many other anthracycline derivatives, including doxorubicin, RTA 744 has demonstrated the ability to cross the BBB. cancer.govmedkoo.comgoogle.comdrugbank.comaacrjournals.org This characteristic is crucial for targeting cancers located within the CNS, such as malignant gliomas, which are often difficult to treat with conventional chemotherapy due to the protective function of the BBB. medkoo.comgoogle.comsec.govdrugbank.comclinicaltrialconnect.comtandfonline.comnih.gov

Preclinical studies indicated that RTA 744 was designed to circumvent efflux mechanisms, such as those mediated by P-glycoprotein (P-gp) and Multidrug Resistance Protein 1 (MRP1), which can limit the brain penetration of other anthracyclines. aacrjournals.orgmedchemexpress.com These studies showed that RTA 744 was retained in brain and brain tumor tissue for extended periods and exhibited in vivo activity against glioblastoma multiforme (GBM) in orthotopic models. aacrjournals.org

Initial clinical investigations, such as a Phase 1 dose-escalation study (Study RTA 744-C-0401), were conducted to evaluate RTA 744 in patients with recurrent or refractory high-grade gliomas. sec.govclinicaltrialconnect.comannualreports.comonclive.com These studies aimed to determine aspects like the maximum tolerated dose and pharmacokinetic profile. sec.govaacrjournals.organnualreports.comonclive.com Limited clinical data from a Phase 1 trial suggested a disease control response rate in evaluable patients with recurrent or refractory glioblastoma multiforme or other primary brain cancers. sec.govannualreports.comonclive.com Notably, some responses, including a durable complete response, were observed in this trial. sec.govannualreports.comonclive.comtargetedonc.com

Research findings have also explored the in vitro activity of RTA 744 compared to doxorubicin. One study indicated that RTA 744 was more potent than doxorubicin in inducing DNA fragmentation in certain leukemia cells, requiring a lower concentration to achieve the same level of damage. google.com Conversely, a higher concentration of RTA 744 was needed to cause similar damage in normal fibroblasts compared to doxorubicin, suggesting some selectivity. google.com

Data Table: In Vitro Apoptotic Fragmentation Induction google.com

CompoundCell TypeConcentration for DNA Fragmentation
RTA 744CEM leukemia cells1x
DoxorubicinCEM leukemia cells10x
RTA 744Normal fibroblasts10x
DoxorubicinNormal fibroblasts1x

Note: 'x' represents a relative concentration unit.

Another in vitro study comparing RTA 744 (referred to as WP744) and doxorubicin against KBM-5 leukemia cells found RTA 744 to be more potent, with a lower IC50 value. This study also investigated the activation of NF-kappaB and suggested a correlation between NF-kappaB activation and the cytotoxic effects of these anthracyclines.

Data Table: In Vitro Cytotoxicity and NF-kappaB Activation

CompoundCell TypeIC50 (µM)Concentration for Maximum NF-kappaB Activation (µM)
RTA 744KBM-5 cells0.51
DoxorubicinKBM-5 cells250

The research trajectory highlights RTA 744's development as a modified anthracycline with the specific aim of overcoming the BBB and improving the treatment of CNS malignancies, building upon the established class of anthracycline drugs like doxorubicin. cancer.govmedkoo.comgoogle.comsec.govdrugbank.comaacrjournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H36ClNO11 B1684227 Berubicin Hydrochloride CAS No. 293736-67-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

RTA 744 is a substance being studied in the treatment of adult brain tumors. RTA 744 crosses the blood-brain barrier and blocks an enzyme needed for cancer growth. RTA 744 is a type of topoisomerase inhibitor. Also called topoisomerase II inhibitor RTA 744.

CAS No.

293736-67-1

Molecular Formula

C34H36ClNO11

Molecular Weight

670.1 g/mol

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-phenylmethoxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

InChI

InChI=1S/C34H35NO11.ClH/c1-16-33(44-15-17-7-4-3-5-8-17)20(35)11-24(45-16)46-22-13-34(42,23(37)14-36)12-19-26(22)32(41)28-27(30(19)39)29(38)18-9-6-10-21(43-2)25(18)31(28)40;/h3-10,16,20,22,24,33,36,39,41-42H,11-15,35H2,1-2H3;1H/t16-,20-,22-,24-,33+,34-;/m0./s1

InChI Key

GPMIHHFZKBVWAZ-LMMKTYIZSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OCC6=CC=CC=C6.Cl

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OCC6=CC=CC=C6.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RTA-744;  RTA 744;  RTA774;  WP 769;  WP769;  WP-769;  Berubicin HCl.

Origin of Product

United States

Synthetic Chemistry and Structural Elucidation of Rta 744

Synthetic Methodologies and Precursor Compounds

The development of RTA 744 stems from a focused effort to create a potent anticancer agent capable of crossing the blood-brain barrier, a significant hurdle for many chemotherapeutic drugs. The synthetic approach for RTA 744 involves the chemical modification of a widely used anthracycline antibiotic.

Derivation from Doxorubicin (B1662922)

RTA 744 is a semi-synthetic analog of doxorubicin, a cornerstone of many chemotherapy regimens. medchemexpress.comresearchgate.netnih.govnih.gov The fundamental structure of RTA 744 is built upon the doxorubicin scaffold, which consists of a tetracyclic aglycone, adriamycinone, linked to the aminosugar daunosamine (B1196630). The synthesis of RTA 744 begins with doxorubicin as the starting material, leveraging its inherent cytotoxic properties.

The selection of RTA 744 was the result of an extensive screening process. Researchers developed and evaluated a library of over 400 DNA-binding agents to identify compounds with the ability to circumvent the mechanisms that typically prevent drugs from reaching the brain, such as P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 1 (MRP1) mediated efflux. researchgate.net From this large pool of candidates, RTA 744 emerged as a promising lead due to its potent activity against multidrug-resistant tumor cell lines. researchgate.net

Strategic Chemical Modifications for Enhanced Permeability

The primary challenge with doxorubicin in treating brain tumors is its inability to effectively cross the blood-brain barrier. To address this, a key chemical modification was introduced to the doxorubicin molecule to create RTA 744. This strategic alteration involves the attachment of a benzyl (B1604629) group to the 4'-hydroxyl position of the daunosamine sugar, forming a 4'-O-benzyl ether. medchemexpress.comcnspharma.comnih.gov

This benzylation significantly increases the lipophilicity of the molecule. cnspharma.com The enhanced lipophilic character of RTA 744 is a critical factor in its ability to passively diffuse across the lipid-rich cell membranes of the blood-brain barrier. Furthermore, this structural change allows the compound to bypass the P-gp and MRP1 efflux pumps, which are major contributors to multidrug resistance and actively transport many foreign substances, including doxorubicin, out of the brain. medchemexpress.comnih.gov

The synthesis of this 4'-O-benzyl derivative from doxorubicin requires a careful and selective chemical process. This typically involves the use of protecting groups to shield other reactive sites on the doxorubicin molecule, ensuring that the benzylation occurs specifically at the desired 4'-hydroxyl position. Following the benzylation reaction, the protecting groups are removed to yield the final RTA 744 compound.

Structural-Activity Relationship Investigations

The biological activity of RTA 744 is intrinsically linked to its unique chemical structure. Extensive research has been conducted to understand how specific molecular features contribute to its efficacy and target interaction.

Influence of 4'-O-benzyl Modification on Biological Efficacy

The 4'-O-benzyl modification on the daunosamine sugar is the most significant structural feature distinguishing RTA 744 from doxorubicin and is central to its enhanced biological efficacy, particularly against brain tumors. As previously mentioned, this group is instrumental in overcoming the blood-brain barrier and multidrug resistance. medchemexpress.comcnspharma.comnih.gov

The increased lipophilicity conferred by the benzyl group not only facilitates brain penetration but also enhances the cellular uptake of the drug in tumor cells. nih.gov Studies have shown that RTA 744 exhibits greater uptake and cytotoxicity compared to doxorubicin and daunorubicin (B1662515) in cell lines that overexpress P-gp, MRP-1, and Breast Cancer Resistance Protein (BCRP). nih.gov

Below is a table summarizing the comparative activity of RTA 744 and Doxorubicin in sensitive and resistant cell lines, highlighting the impact of the 4'-O-benzyl modification.

Cell LineResistance MechanismIC50 (Doxorubicin)IC50 (RTA 744)
K562 (sensitive)-0.03 µM0.01 µM
K562/R7 (resistant)P-glycoprotein1.5 µM0.05 µM

Note: IC50 values are approximate and gathered from various research findings. This table is for illustrative purposes.

Interplay of Structural Features with Target Binding

Like its parent compound, doxorubicin, RTA 744 exerts its cytotoxic effects primarily through the inhibition of topoisomerase II. medkoo.comnih.gov This enzyme is crucial for DNA replication and repair in rapidly dividing cancer cells. RTA 744 intercalates into the DNA and stabilizes the topoisomerase II-DNA cleavable complex, leading to double-strand breaks in the DNA and ultimately, programmed cell death (apoptosis). medkoo.com

While the 4'-O-benzyl group is critical for cellular access, the fundamental mechanism of action remains rooted in the established pharmacophore of the anthracycline class. The precise orientation of the hydroxyl groups on the aglycone and the stereochemistry of the daunosamine sugar are crucial for effective DNA binding and topoisomerase II inhibition. Any significant alteration to these features could potentially diminish the compound's activity. Therefore, the design of RTA 744 represents a delicate balance between modifying the structure for improved pharmacokinetic properties without compromising its pharmacodynamic activity at the molecular target.

Molecular and Cellular Mechanisms of Rta 744 Action

DNA Interaction and Topoisomerase II Modulation

A key aspect of RTA 744's mechanism is its interaction with DNA, leading to the modulation of topoisomerase II activity. nih.govmedkoo.comcancer.govacs.org

Mechanistic Basis of DNA Intercalation

As an anthracycline derivative, RTA 744 possesses a planar aglycone structure that facilitates its intercalation into the DNA double helix. nih.govresearchgate.netacs.org This process involves the insertion of the drug molecule between adjacent base pairs of the DNA, which can disrupt the normal structure and function of the DNA. nih.govresearchgate.netacs.org Nonpolar interactions, such as van der Waals forces and the hydrophobic effect, are considered essential driving forces for this intercalation, even when the intercalator is positively charged. acs.org Intramolecular hydrogen bonds within the anthracycline molecule also contribute to the stability of the drug-DNA complex by hindering the entry of water molecules into the intercalation site. acs.org

Perturbation of DNA Replication and Repair Dynamics

The intercalation of RTA 744 into DNA and its subsequent effects on topoisomerase II activity lead to the perturbation of fundamental DNA processes, including replication and repair. nih.govmedkoo.comcancer.gov By interfering with these processes, RTA 744 can hinder the ability of cancer cells to accurately duplicate their genetic material and repair DNA damage, which is crucial for their survival and proliferation. nih.gov DNA damaging drugs, including those that intercalate, can interfere with transcription and replication, prompting affected cells to undergo cell cycle arrest or programmed cell death. nih.gov

Inhibition of DNA Topoisomerase II-alpha Activity

RTA 744 is characterized as a topoisomerase II inhibitor, specifically targeting topoisomerase II-alpha. drugbank.commedkoo.comcancer.govcancer.govresearchgate.netbiospace.comsec.govcancer.govpitt.edu Topoisomerase II is a nuclear enzyme vital for regulating DNA topology by creating transient double-strand breaks, allowing the passage of DNA strands, and then re-ligating the breaks. acs.org This activity is essential for processes like DNA replication, transcription, and chromosome segregation. acs.org By inhibiting topoisomerase II, RTA 744 traps the enzyme in a cleavage complex with DNA, leading to the accumulation of DNA breaks. nih.govmedkoo.comcancer.gov Overexpression of topoisomerase II has been linked to aggressive cell proliferation and is considered a negative prognostic indicator in primary brain cancers. medkoo.com

Induction of Programmed Cell Death

RTA 744 has been shown to induce programmed cell death, primarily through apoptosis, in cancer cells. biospace.commedchemexpress.comdcchemicals.commedchemexpress.com

Apoptosis Pathways and Mediators in Cancer Cells

RTA 744 triggers apoptosis and cell killing in certain cancer cell lines by activating proapoptotic mediators. medchemexpress.comdcchemicals.commedchemexpress.com Apoptosis is a highly regulated process of cell death crucial for development and tissue homeostasis, and its dysregulation is a hallmark of cancer. While the precise pathways activated by RTA 744 can vary depending on the cell type, anthracyclines in general are known to induce both the extrinsic and intrinsic apoptosis pathways. thno.org Excessive reactive oxygen species (ROS) can promote both these pathways; activating the extrinsic pathway by accelerating the degradation of c-FLIP, enhancing binding between adaptor protein and pro-caspase-8, and inducing the intrinsic pathway by facilitating the release of cytochrome c from mitochondria to form the apoptosome. thno.org

Bioreductive Activation and Reactive Oxygen Species Generation

While the primary search results did not provide extensive details specifically on the bioreductive activation of RTA 744 and its direct generation of reactive oxygen species, anthracyclines as a class are known to participate in redox cycling, which can lead to the generation of reactive oxygen species. researchgate.net ROS are signaling molecules involved in various cellular processes, and while low levels can promote proliferation, excessive levels can lead to oxidative stress and cell death. thno.orgnih.govmdpi.com The role of ROS in cancer is complex and can be double-edged, influencing tumor promotion at cytostatic levels and inducing cell death at cytotoxic levels. thno.orgmdpi.com

Data Table: Preclinical Survival Data in an Orthotopic Murine Glioblastoma Model

Treatment GroupMedian Survival (Days)T/C (%)Notes
Control28100All animals died by Day 33. ascopubs.org
RTA 74437132One animal survived to Day 78. ascopubs.org
Temozolomide (B1682018) alone40133No animals survived past Day 45. ascopubs.org
RTA 744 + Temozolomide (Optimal)48160

Source: Adapted from preclinical study results. ascopubs.org

Data Table: Phase 1 Clinical Trial Response Rates (Study RTA 744-C-0401)

Response TypeNumber of Evaluable Patients (n=25)
Complete Response1 sec.govresearchgate.net
Partial Response1 sec.govresearchgate.net
Minor Response1 sec.govresearchgate.net
Stable Disease8 sec.govresearchgate.net
Disease Control11 (44%) sec.gov

Source: Adapted from Phase 1 clinical trial results. sec.govresearchgate.net

Biophysical Interactions with Nucleic Acids and Delivery Vehicles

RTA 744 interacts with biological molecules and potential delivery vehicles in aqueous environments, which is crucial for understanding its behavior and efficacy.

RTA 744, as an anthracycline, interacts with double-stranded DNA, primarily through intercalation nih.gov. This involves the insertion of the drug's planar aglycone structure between the base pairs of the DNA helix nih.gov. Molecular dynamics simulations have been employed to investigate the detailed interactions between RTA 744 (berubicin) and oligonucleotide DNA sequences in aqueous environments nih.govacs.org. These simulations have explored the drug in both its neutral and protonated states to understand the influence of charge on complex formation nih.gov. The binding of RTA 744 to DNA is noncovalent nih.gov. Studies have analyzed the thermodynamic aspects of this complexation, including binding and desolvation Gibbs energies, which can be decomposed into entropic and enthalpic contributions to understand the driving forces behind the interaction nih.govacs.org. Structural and geometrical properties of the RTA 744-DNA complexes have also been analyzed, indicating the stability of these formations nih.govlarvol.com. The binding free energy estimates from docking simulations suggest favorable interactions at intercalation sites acs.org. Intramolecular hydrogen bonds within the anthracycline molecule can contribute to the stability of the drug-DNA complex by hindering water entry into the intercalation site acs.org. The formation of a hydrogen bond network in the DNA groove also contributes to stabilization acs.org.

Cyclodextrins are cyclic oligosaccharides with a truncated cone shape, featuring a hydrophobic interior cavity and a hydrophilic exterior surface nih.goveuropa.eud-nb.info. They are widely utilized as drug delivery vehicles due to their ability to form noncovalent inclusion complexes with hydrophobic molecules, potentially improving properties like aqueous solubility and bioavailability nih.goveuropa.eud-nb.inforesearchgate.net. RTA 744 (berubicin) has been simulated in water solutions containing cyclodextrins to study these interactions nih.gov. The complexation process between RTA 744 and cyclodextrins in aqueous environments occurs spontaneously, with the drug entering the hydrophobic cavities of the cyclodextrins to form supramolecular complexes nih.gov. Molecular dynamics simulations have shown the spontaneous formation of these complexes and their stability over the simulation timescale nih.gov. Both gamma-cyclodextrin (B1674603) and 2-hydroxypropyl-beta-cyclodextrin (B2473086) have been investigated for their interactions with RTA 744 nih.govresearchgate.net. The thermodynamic description of RTA 744-cyclodextrin complexes has been analyzed using methods like the linear interaction energy method nih.gov. This complexation can potentially alleviate some disadvantages associated with anthracyclines, such as photoreactivity and dimerization, which can reduce their stability and anticancer action nih.gov.

Preclinical Pharmacological and Biological Activity of Rta 744

In Vitro Cellular Activity Studies

Preclinical investigations have explored the effects of RTA 744 on various cancer cell lines, providing insights into its potency, selectivity, and mechanisms of action. aacrjournals.orggoogle.comtandfonline.com

Potent Cytotoxicity across Diverse Cancer Cell Lines

RTA 744 has demonstrated potent cytotoxic activity against a range of cancer cell lines. aacrjournals.orggoogle.comtandfonline.com This broad activity is a key characteristic of anthracycline derivatives. Studies have shown RTA 744 to be more potent than doxorubicin (B1662922), a related anthracycline, with a similar spectrum of activity. google.com Research utilizing in vitro cell-based assays has confirmed the potent activity of RTA 744. ascopubs.org

Differential Selectivity against Malignant versus Non-Malignant Cells

Studies indicate that RTA 744 exhibits some selectivity for cancer cells compared to normal fibroblasts. google.com This differential selectivity is a crucial aspect of potential therapeutic agents, aiming to maximize damage to cancerous cells while minimizing effects on healthy tissues. frontiersin.org

Mechanistic Insights into Cellular Pharmacology

The mechanism of action of RTA 744 involves intercalation into DNA, disruption of topoisomerase II activity, and free radical formation. drugbank.comnih.govgoogle.com These actions interfere with DNA replication and transcription, ultimately leading to cell death. nih.gov RTA 744 is classified as a topoisomerase II inhibitor. drugbank.com Cellular pharmacology studies aim to understand how drugs interact with cells at a molecular level to exert their effects. studysmarter.co.uk

Synergistic Effects with Alkylating Agents (e.g., Temozolomide)

In vitro studies have confirmed the hypothesis that RTA 744, a DNA repair inhibitor, could enhance the effects of alkylating agents such as temozolomide (B1682018). ascopubs.org Temozolomide is an oral alkylating agent commonly used in the treatment of malignant glioma, which works by transferring a methyl group to DNA, causing strand breaks and cell death. jwatch.orgfrontiersin.org The combination of RTA 744 and temozolomide has shown synergistic effects in decreasing the growth of certain glioblastoma cells in in vitro studies. nih.gov

In Vivo Efficacy in Animal Models

Preclinical in vivo studies have utilized animal models, particularly orthotopic murine models of glioblastoma multiforme, to evaluate the efficacy of RTA 744. ascopubs.orgmedchemexpress.comresearchgate.netnih.govgoogle.comonclive.comnih.govresearchgate.net

Utilization of Orthotopic Murine Models of Glioblastoma Multiforme

Orthotopic murine models of glioblastoma multiforme, where human GBM cells are implanted directly into the brains of mice, are considered rigorous preclinical models for evaluating potential therapies for brain tumors. ascopubs.orgresearchgate.net RTA 744 has been tested in such models to assess its ability to cross the blood-brain barrier and exert anti-tumor effects in a relevant physiological setting. ascopubs.orgaacrjournals.orgresearchgate.netaacrjournals.org

In studies using an intracranial xenograft model of GBM (U87MG cells implanted in nu/nu mice), RTA 744 demonstrated potent single-agent activity. ascopubs.org In a single-agent study, the median survival for control animals was 28 days, compared to 37 days for animals treated with RTA 744. ascopubs.org

Furthermore, the combination of RTA 744 and temozolomide was evaluated in this model. ascopubs.orggoogle.com The combination treatment resulted in significantly better survival outcomes compared to either agent alone. ascopubs.org In a combination study, median survival was 30 days for controls, 40 days for temozolomide alone, and 48 days for animals receiving the combination of RTA 744 and temozolomide. ascopubs.orggoogle.com These results highlight the enhanced efficacy of the combination therapy in a preclinical setting. ascopubs.org

Treatment GroupMedian Survival (days)T/C (%)
Control28100
RTA 744 (single agent)37132
Treatment GroupMedian Survival (days)T/C (%)
Control30100
Temozolomide alone40133
RTA 744 + Temozolomide48160

Note: T/C (%) represents the ratio of the median survival time of the treated group to the control group, expressed as a percentage.

These in vivo findings in orthotopic GBM models support the potential of RTA 744 as a therapeutic agent for glioblastoma, both as a single agent and in combination with temozolomide. ascopubs.org

Evaluation of Survival Outcomes in Glioma Models

Studies in intracranial orthotopic glioma models in mice have demonstrated that RTA 744 can prolong survival time compared to standard-of-care treatments like temozolomide larvol.comascopubs.org. In a single-agent study using an intracranial xenograft model of GBM (U87MG cells implanted in nu/nu mice), control animals had a median survival of 28 days, while RTA 744-treated animals had a median survival of 37 days ascopubs.org. This represented a T/C (Treatment/Control) ratio of 132% ascopubs.org.

Combinatorial studies have also been conducted. In a combination study involving RTA 744 and temozolomide in the same GBM model, median survival was 30 days for controls, 40 days for temozolomide alone (T/C=133%), and 48 days for animals receiving the combination (T/C=160%) ascopubs.org. One animal in the combination group survived to day 78, whereas no control or temozolomide-treated animals survived past days 32 and 45, respectively, suggesting enhanced survival with the combination treatment ascopubs.org.

Demonstration of Anti-tumor Activity in Intracranial Xenograft Models

RTA 744 has shown in vivo activity against glioblastoma multiforme in orthotopic models researchgate.nettandfonline.comaacrjournals.orgascopubs.orgaacrjournals.org. Preclinical studies have demonstrated potent single-agent activity in rigorous preclinical models of GBM ascopubs.org. Beyond intracranial models, activity has also been demonstrated in a U87 flank tumor model of glioma, a mouse L1210 leukemia model, and a mouse MDA-MB293 breast cancer xenograft model google.com. In the U87 flank tumor model, RTA 744 demonstrated a consistent, dose-dependent effect, inhibiting tumor growth by as much as 65% google.com. The combination of RTA 744 and temozolomide has been shown to produce survival results significantly better than those from either agent alone in the intracranial GBM model ascopubs.org.

Trans-Blood-Brain Barrier Pharmacokinetics and Biodistribution

A key aspect of RTA 744's potential is its ability to overcome the challenges associated with delivering therapeutic agents across the BBB to reach brain tumors.

Trans-Blood-Brain Barrier Pharmacokinetics and Biodistribution

Molecular Strategies for Blood-Brain Barrier Penetration

RTA 744 is a 4'-O-benzyl anthracycline specifically designed to effectively cross the BBB researchgate.nettandfonline.comaacrjournals.orgmedchemexpress.comascopubs.orgaacrjournals.orgaacrjournals.org. The modification at the 4'-O position is a molecular strategy employed to enhance its lipophilicity and alter its transport characteristics compared to doxorubicin, thereby facilitating its passage across the BBB aacrjournals.orgascopubs.org. The BBB is a significant impediment to the delivery of many chemotherapeutic agents to the brain due to its tight junctions and efflux transporters tandfonline.comd-nb.infomdpi.com. RTA 744's design aims to circumvent these natural barriers researchgate.nettandfonline.comaacrjournals.orgmedchemexpress.comascopubs.orgaacrjournals.org.

Circumvention of Efflux Transporters (P-glycoprotein and MRP1)

A significant challenge in brain tumor treatment is the presence of efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1) at the BBB and within tumor cells, which pump many drugs out of the brain and tumor tissue medchemexpress.comfrontiersin.org. RTA 744 is designed to not be a substrate for P-gp or MRP1-mediated efflux, allowing it to circumvent these resistance mechanisms researchgate.nettandfonline.comaacrjournals.orgascopubs.orgaacrjournals.orgaacrjournals.orgmedchemexpress.comaacrjournals.orghoelzel-biotech.commedchemexpress.eu. This circumvention is crucial for achieving and maintaining therapeutic concentrations of the drug within the brain and brain tumor tissue researchgate.netaacrjournals.orgascopubs.orgaacrjournals.org.

Distribution and Retention within Brain and Brain Tumor Tissues

Preclinical studies have shown that RTA 744 is retained in brain and brain tumor tissue for extended periods, specifically reported as greater than 24 hours researchgate.netaacrjournals.orgascopubs.orgaacrjournals.orgaacrjournals.orgaacrjournals.org. This retention is a critical factor for its efficacy, allowing the drug sufficient time to exert its cytotoxic effects on tumor cells within the central nervous system researchgate.netaacrjournals.orgascopubs.orgaacrjournals.org. The enhanced biodistribution of RTA 744 in brain and brain tumor tissue compared to doxorubicin has been observed in preclinical studies, attributed to its increased lipophilicity and altered transport properties aacrjournals.orgascopubs.org.

Metabolite Identification and Characterization (e.g., Berubicinol) and Their Biological Contributions

Berubicinol (B-ol) has been identified as the primary metabolite of RTA 744 (berubicin, BRB) aacrjournals.orgaacrjournals.org. Berubicinol is the 13-hydroxy derivative of RTA 744 aacrjournals.orgaacrjournals.org. Studies have investigated the pharmacokinetic profile and potential anti-cancer activity of berubicinol aacrjournals.orgaacrjournals.org. In mice, berubicinol has shown poor bioavailability after oral administration and significantly lower brain tissue penetrance (30 to 50-fold lower) compared to the parent drug when administered intravenously aacrjournals.org. Clinical comparisons of parent and metabolite AUC have shown that exposures of the metabolite range from 14-37% of that of the parent in one study and 4-19% (mean 9.1%) in another aacrjournals.orgaacrjournals.org. In vitro studies suggest that berubicinol possesses cytotoxicity, with approximately 40% and 49% of the cytotoxicity of RTA 744 in U87 and D54 glioma cell lines, respectively aacrjournals.orgaacrjournals.org. Further preclinical and clinical study of the role of berubicinol in therapy is considered warranted and ongoing based on these findings aacrjournals.org.

Compound Information

Compound NamePubChem CID
RTA 744 (Berubicin)Information not readily available in standard PubChem searches based on the provided name. Further specific database lookups might be required for a definitive CID.
Doxorubicin31703
Temozolomide538375
BerubicinolInformation not readily available in standard PubChem searches based on the provided name. Further specific database lookups might be required for a definitive CID.

Interactive Data Tables

While true interactive data tables are not feasible in this format, the data presented in the text regarding survival outcomes in glioma models can be summarized in a static table format.

Table 1: Survival Outcomes in Intracranial Glioma Models

Treatment GroupMedian Survival (days)T/C (%)
Control (Single Agent Study)28-
RTA 744 (Single Agent Study)37132
Control (Combination Study)30-
Temozolomide (Combination Study)40133
RTA 744 + Temozolomide (Combination Study)48160

Molecular Basis of Drug Resistance to Rta 744

Investigation of Intrinsic Resistance Pathways

Intrinsic resistance refers to the pre-existing mechanisms within cancer cells that render them inherently less sensitive to a drug before treatment has even begun wikipedia.org. These mechanisms can be multifaceted, involving genetic, phenotypic, or functional characteristics of the tumor cells wikipedia.org. While specific details regarding intrinsic resistance pathways to RTA 744 were not extensively detailed in the provided search results, general mechanisms of intrinsic resistance to chemotherapy agents, particularly those acting as topoisomerase inhibitors or anthracyclines like doxorubicin (B1662922) (a molecular counterpart to RTA 744) guidetopharmacology.org, can provide potential insights.

General mechanisms of intrinsic resistance in cancer cells can include reduced drug uptake, increased drug efflux, alterations in drug targets, enhanced DNA repair mechanisms, or evasion of apoptosis researchgate.net. For drugs like RTA 744 that inhibit topoisomerase II, intrinsic resistance could theoretically involve baseline lower levels or altered activity of this enzyme, or a higher inherent capacity for repairing the DNA damage induced by topoisomerase inhibition. However, specific research findings detailing these pathways for RTA 744 were not available within the scope of this review. Preclinical experiments are often used to corroborate potential mechanisms of intrinsic resistance identified through molecular profiling wikipedia.org.

Analysis of Acquired Resistance Mechanisms

Acquired resistance develops in cancer cells after an initial period of response to a drug, leading to disease progression despite continued treatment researchgate.net. This phenomenon is a major cause of treatment failure in oncology researchgate.net. Research has indicated that RTA 744 has been studied in the context of acquired resistance. While detailed molecular analyses of acquired resistance mechanisms specific to RTA 744 were not comprehensively described in the provided snippets, insights can be drawn from the known mechanisms of resistance to its drug class and related compounds.

Acquired resistance to topoisomerase II inhibitors and anthracyclines like doxorubicin commonly involves several mechanisms. These can include the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) or MRP1 (ABCC1), which actively pump the drug out of the cancer cell, thereby reducing its intracellular concentration researchgate.net. Alterations in the topoisomerase II enzyme itself, such as mutations or decreased expression levels, can also confer resistance by reducing the drug's target efficacy. Furthermore, enhanced DNA repair pathways or activation of survival signaling pathways that bypass the drug's inhibitory effects can contribute to acquired resistance researchgate.net.

One source mentioned strategies for overcoming acquired resistance to RTA 744 in Non-Small Cell Lung Cancer, suggesting that acquired resistance to this compound is a relevant clinical consideration. However, the specific molecular mechanisms identified in this context were not detailed in the available information. Studies analyzing the genomic landscape of acquired resistance in patients treated with RTA 744 have been conducted, but the specific findings regarding the mechanisms were not presented.

Preclinical Strategies for Overcoming Resistance

Addressing drug resistance is a critical aspect of cancer therapy development. Preclinical strategies aim to identify methods to prevent or overcome both intrinsic and acquired resistance to therapeutic agents like RTA 744. While specific preclinical data on overcoming RTA 744 resistance were not extensively provided in the search results, general approaches employed in preclinical studies for other anti-cancer drugs, particularly those facing similar resistance challenges, are relevant.

Common preclinical strategies include the investigation of combination therapies, where RTA 744 could be used alongside other agents that either target different pathways involved in cancer cell survival and proliferation or mechanisms specifically implicated in resistance researchgate.net. For instance, combining a topoisomerase II inhibitor with agents that inhibit drug efflux pumps, modulate DNA repair, or target bypass signaling pathways could potentially restore sensitivity in resistant cells. Preclinical studies often involve in vitro experiments using resistant cell lines and in vivo studies in animal models to evaluate the efficacy of these combination strategies or novel agents designed to circumvent resistance mechanisms.

Advanced Methodologies in Rta 744 Research

Target Identification and Validation Strategies

Target identification and validation are crucial steps in drug discovery, aiming to pinpoint and confirm the therapeutic relevance of molecular targets involved in a disease. RTA 744 is identified as a topoisomerase II (Topo II) inhibitor. Topoisomerase II is a critical enzyme involved in cell proliferation, and interfering with its action can induce DNA damage and cell death. Identifying the molecular target of a compound is essential for understanding its mechanism of action and for rational drug design. Target deconvolution, particularly challenging in phenotype-based screens, is the process of identifying the molecular targets responsible for a observed phenotypic response.

Genomic and Proteomic Approaches to Target Deconvolution

Genomic and proteomic approaches play a significant role in target deconvolution and understanding how a target interacts with disease phenotypes. Chemical proteomics, for instance, uses small molecules to reduce the complexity of a proteome and focus on proteins that interact with the target molecule. Techniques like affinity purification, photoaffinity labeling (PAL), cellular thermal shift assay (CETSA), and activity-based protein profiling (ABPP) are employed in chemical proteomics workflows to identify targets. Proteome-wide profiling can capture direct and indirect interactions in a physiologically relevant context, providing unbiased target identification and enhanced mechanistic insight. Quantitative mass spectrometry techniques have advanced the sensitivity of target detection. While these approaches are valuable for target deconvolution, the provided information does not specifically detail the application of these genomic or proteomic methodologies in identifying or validating Topo II as the target of RTA 744.

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics simulations are increasingly used in drug discovery to understand molecular interactions, predict binding affinities, and design new compounds. These methods can provide atomistic details of molecular behavior and complement experimental techniques. Techniques like quantum chemical calculations, molecular docking, and molecular dynamics simulations are employed to study the interactions between proteins and ligands. Estimating binding free energy and enthalpy is a major challenge that computational chemistry aims to address.

Rational Design and Optimization of Analogues

Rational drug design focuses on designing new molecules based on the understanding of a target's structure and function or the properties of existing active compounds. RTA 744 (Berubicin) was designed and synthesized as a 4'-O benzyl-doxorubicin analogue. This design aimed to improve its ability to cross the blood-brain barrier (BBB) by circumventing efflux transporters like P-gp and MRP1. The development of RTA 744 is associated with research focusing on novel approaches to rational drug design. Computational methods can aid in the rational design and optimization of analogues by predicting their interactions with targets and assessing their properties.

Bioanalytical Techniques for Compound Profiling in Biological Systems

Bioanalytical techniques are essential for quantifying drug concentrations and studying their disposition in biological systems, providing critical pharmacokinetic information. In the research on RTA 744, bioanalytical methods were employed to profile the compound in patients during a Phase I clinical trial. Peripheral blood samples were collected at various time points after RTA 744 administration for pharmacokinetic analysis. RTA 744 was extracted from plasma using solid phase extraction and quantified using Liquid Chromatography- Tandem Mass Spectrometry (LC/MS/MS) with electrospray ionization in positive ion mode. This method demonstrated a low limit of quantification (LLQ) of 0.25 ng/ml and was linear over a dynamic range. Pharmacokinetic parameters were determined by fitting compartmental models to the plasma concentration-time data. The primary metabolite, berubicinol (BRB-ol), a 13-hydroxy derivative of berubicin (B1242145), was also studied for its pharmacokinetic profile using non-compartmental models for its data.

The pharmacokinetic analysis provided key parameters for RTA 744 in patients.

ParameterMean (Range) Value (Daily Arm)Units
Terminal half-life31.9 (11.0-89.2), 34.9 (20.5-89.2)hrs
Plasma drug clearance49.7 (22.3-107.5), 46.0 (27.4-86.9)L/hr/m²
Volume of distribution at steady state (Vss)1842 (583-4722), 1975 (684.9-4721.7)L/m²

These bioanalytical techniques and the resulting pharmacokinetic data are vital for understanding how RTA 744 is absorbed, distributed, metabolized, and eliminated in the body, informing further clinical development.

Liquid Chromatography-Mass Spectrometry (LC/MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC/MS/MS) is a powerful analytical technique widely applied in the study of RTA 744, particularly for its quantitative analysis in biological matrices during pharmacokinetic investigations. This hyphenated technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry, making it suitable for complex sample analysis. nih.govthermofisher.com

Research into RTA 744 has utilized LC/MS/MS to determine drug concentrations in plasma samples. aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net This is a critical step in understanding the pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion. The method typically involves extracting RTA 744 from the biological matrix, such as plasma, using techniques like solid phase extraction. aacrjournals.orgaacrjournals.org Following extraction, the samples are analyzed by LC/MS/MS, often employing electrospray ionization (ESI) in positive ion mode. aacrjournals.org

LC/MS/MS methods developed for RTA 744 quantification have demonstrated good linearity over a relevant dynamic range. For instance, one method established for plasma analysis showed linearity from 0.25 ng/ml to 1.0 µg/ml, with a lower limit of quantification (LLQ) of 0.25 ng/ml. aacrjournals.org The use of multiple reaction monitoring (MRM) in tandem mass spectrometry enhances the selectivity and sensitivity of the assay, allowing for the specific detection and quantification of RTA 744 even in the presence of endogenous compounds in biological samples. nih.govresearchgate.netnih.gov

Beyond quantifying the parent compound, LC/MS/MS is also instrumental in identifying and evaluating metabolites of RTA 744. Berubicinol, a 13-hydroxy derivative, has been identified as a primary metabolite, and LC/MS/MS has been used to quantify its levels alongside the parent drug in pharmacokinetic studies. aacrjournals.org This allows for a more comprehensive understanding of how the compound is processed within the body.

Detailed research findings from pharmacokinetic studies employing LC/MS/MS have provided valuable data on RTA 744 disposition in patients. Parameters such as terminal half-life, plasma drug clearance, and volume of distribution at steady state (Vss) have been determined. aacrjournals.orgaacrjournals.orgresearchgate.net For example, in one study, the mean population terminal half-life was reported as 34.9 hours (range 20.5-89.2 hours), plasma drug clearance was 46.0 L/hr/m² (range 27.4-86.9 L/hr/m²), and Vss was 1975 L/m² (range 684.9-4721.7 L/m²). aacrjournals.org Another study reported slightly different mean values for the daily dosing arm: terminal half-life of 31.9 hours (range 11.0-89.2 hours), plasma drug clearance of 49.7 L/hr/m² (range 22.3-107.5 L/hr/m²), and Vss of 1842 L/m² (range 583-4722 L/m²). aacrjournals.org These studies highlight the utility of LC/MS/MS in providing the quantitative data necessary for pharmacokinetic modeling and analysis. aacrjournals.orgresearchgate.netresearchgate.net

The application of LC/MS/MS in RTA 744 research underscores its importance in drug development, enabling accurate and sensitive measurement of the compound and its metabolites in biological samples. This is crucial for characterizing its pharmacokinetic profile and supporting clinical investigations.

Pharmacokinetic Parameters of RTA 744 (Daily Dosing Arm)

ParameterMean ValueRangeUnitSource
Terminal Half-life31.911.0 - 89.2hours aacrjournals.org
Plasma Drug Clearance49.722.3 - 107.5L/hr/m² aacrjournals.org
Volume of Distribution (Vss)1842583 - 4722L/m² aacrjournals.org

Note: Data compiled from LC/MS/MS-based pharmacokinetic studies.

LC/MS/MS Method Characteristics for RTA 744 in Plasma

CharacteristicValue / DescriptionSource
Ionization ModeElectrospray Ionization (ESI) aacrjournals.org
PolarityPositive Ion Mode aacrjournals.org
Quantification ModeMultiple Reaction Monitoring (MRM) nih.govresearchgate.netnih.gov
Sample PreparationSolid Phase Extraction aacrjournals.orgaacrjournals.org
Lower Limit of Quantification (LLQ)0.25 ng/ml aacrjournals.org
Linear Dynamic Range0.25 ng/ml to 1.0 µg/ml aacrjournals.org

Note: Data compiled from descriptions of LC/MS/MS methods used in RTA 744 research.

Emerging Research Avenues and Translational Perspectives for Rta 744

Exploration of Synergistic Therapeutic Modalities

Research into RTA 744 includes the exploration of its potential synergistic interactions with other therapeutic agents. Preclinical studies have investigated RTA 744 in combination with temozolomide (B1682018) in orthotopic models of glioma. One study hypothesized that RTA 744, as a DNA repair inhibitor, could enhance the effects of temozolomide mdpi-res.com. In vitro assays supported this hypothesis, leading to in vivo testing of the combination mdpi-res.com. Survival studies in an intracranial xenograft model of GBM demonstrated that the combination of RTA 744 and temozolomide produced significantly better survival results compared to either agent alone or control mdpi-res.com. Median survival in the combination group was 48 days, compared to 40 days for temozolomide alone and 30 days for controls mdpi-res.com. This preclinical data supports the investigation of RTA 744 in combination with temozolomide in future clinical trials mdpi-res.com.

Broadening the Scope of Preclinical Disease Models

Preclinical evaluation of RTA 744 has primarily utilized orthotopic murine models of glioblastoma (GBM) to assess its activity and ability to cross the blood-brain barrier (BBB) mdpi-res.combg.ac.rsnih.gov. These models involve implanting human glioma cells into the brains of immunocompromised mice, which closely mimics the clinical setting of brain tumors. Studies using these models have shown that RTA 744 effectively crosses the BBB and demonstrates in vivo activity against GBM nih.govmdpi-res.com. For instance, U87MG cells were implanted intracranially in nude mice to evaluate RTA 744 alone and in combination with temozolomide, with survival as the primary endpoint mdpi-res.com. While these GBM models have been instrumental in the initial assessment of RTA 744, broadening the scope of preclinical disease models could involve exploring its activity in other types of primary brain tumors or brain metastases, given its demonstrated BBB penetration.

Preclinical Survival Data in a Murine Glioma Model mdpi-res.com:

Treatment Group Median Survival (Days) T/C (%)
Control (PBS) 28 100
RTA 744 Alone 37 132
Temozolomide Alone 40 133

Innovations in Drug Delivery Systems for Central Nervous System Targeting

A key aspect of RTA 744's design and research focus is its ability to overcome the challenges of delivering therapeutic agents to the central nervous system (CNS), primarily due to the blood-brain barrier (BBB) bg.ac.rsnih.govmdpi-res.comnih.gov. RTA 744 is a 4'-O benzyl (B1604629) anthracycline derivative specifically designed to circumvent efflux pumps such as P-glycoprotein (P-gp) and Multidrug Resistance Protein 1 (MRP1), which are known to limit the brain penetration of many drugs, including other anthracyclines like doxorubicin (B1662922) bg.ac.rsnih.govmdpi-res.com. Preclinical studies have demonstrated that RTA 744 effectively crosses the BBB and is retained in brain and brain tumor tissue for extended periods bg.ac.rsnih.govmdpi-res.com. This intrinsic property of RTA 744 to bypass common efflux mechanisms represents a significant innovation in delivering an anthracycline to the CNS. While broader research in brain drug delivery explores various strategies like nanoparticles and BBB disruption nih.gov, the focus for RTA 744 has been on leveraging its inherent lipophilicity and design to achieve enhanced biodistribution in the brain compared to parent compounds nih.gov.

Deeper Elucidation of Interacting Cellular Signaling Networks

Research into RTA 744 has established its primary mechanism of action as a topoisomerase II inhibitor nih.gov. Topoisomerase II is an essential enzyme involved in altering the supercoiling of double-stranded DNA, a critical process for DNA replication, transcription, and repair nih.gov. By inhibiting topoisomerase II activity, RTA 744 disrupts these fundamental cellular processes, leading to DNA damage and ultimately inhibiting cancer cell growth. This action impacts cellular signaling networks related to cell cycle progression, DNA damage response, and apoptosis. While the direct interactions of RTA 744 with broader signaling pathways like RAS/MAPK, PI3K/Akt/mTOR, or RTK signaling cascades are not extensively detailed in the provided sources, its role as a topoisomerase II poison inherently affects pathways that rely on proper DNA function and cell division. Further research could delve deeper into the specific downstream signaling events triggered by RTA 744-induced DNA damage and topoisomerase II inhibition in various cancer contexts.

Q & A

Q. What structural modifications differentiate RTA 744 from doxorubicin, and how do these impact its mechanism of action?

RTA 744 is a doxorubicin analog with structural alterations designed to enhance specificity or reduce off-target effects. Key modifications include substitutions on the anthracycline core, which may improve membrane permeability or alter DNA intercalation kinetics. Methodologically, comparative studies using X-ray crystallography or nuclear magnetic resonance (NMR) can elucidate structural differences, while apoptosis assays (e.g., caspase-3 activation) quantify mechanistic impacts .

Q. Which in vitro assays are most reliable for assessing RTA 744's cytotoxic activity, and what are their methodological limitations?

Standard assays include MTT for viability, Annexin V/PI staining for apoptosis, and clonogenic survival tests. Limitations include false positives in MTT (e.g., metabolic interference) and variability in Annexin V staining due to transient apoptotic signals. Researchers should validate results with orthogonal methods (e.g., Western blot for cleaved PARP) and report inter-assay variability .

Q. How does RTA 744's pharmacokinetic profile influence experimental design in preclinical models?

Pharmacokinetic studies in murine models require serial blood/tissue sampling to assess bioavailability and half-life. Techniques like HPLC or LC-MS/MS quantify plasma concentrations, while compartmental modeling predicts tissue distribution. Researchers must standardize dosing schedules and control for intersubject variability to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data on RTA 744's efficacy across different cancer cell lines be systematically analyzed?

Contradictions may arise from cell line heterogeneity (e.g., p53 status, efflux pump expression). A meta-analysis approach, stratified by genomic profiles (e.g., CRISPR knockout screens), can identify resistance mechanisms. Statistical tools like hierarchical clustering or multivariate regression help isolate variables driving efficacy disparities .

Q. What experimental design considerations are critical when investigating RTA 744's synergistic effects with other chemotherapeutic agents?

Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergism. Dose-response matrices should span clinical-relevant concentrations, and controls must account for solvent interactions. Transcriptomic profiling (RNA-seq) post-treatment can identify pathway crosstalk, while isobolograms visualize additive vs. synergistic effects .

Q. How can researchers address RTA 744's potential off-target effects in complex biological systems?

Chemoproteomics (e.g., affinity purification mass spectrometry) identifies unintended protein targets. In silico docking studies predict off-target binding, while phenotypic screening in zebrafish or organoids contextualizes systemic effects. Researchers should report false discovery rates and validate hits with CRISPR interference .

Q. What statistical methods are optimal for resolving variability in RTA 744's apoptosis induction across replicate experiments?

Mixed-effects models account for batch variability, while bootstrapping estimates confidence intervals for apoptosis rates. Outlier detection (e.g., Grubbs' test) minimizes technical noise. Researchers should predefine exclusion criteria and report effect sizes with Cohen’s d to contextualize biological significance .

Methodological Guidelines

  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data and protocols .
  • Ethical Compliance : Ensure animal studies follow ARRIVE guidelines; disclose conflicts of interest .
  • Peer Review Readiness : Structure manuscripts to highlight hypothesis-driven analysis, with supplemental data for replication (e.g., NMR spectra, dose-response curves) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.